molecular formula C11H11NO3 B6300037 Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 1823924-37-3

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B6300037
CAS No.: 1823924-37-3
M. Wt: 205.21 g/mol
InChI Key: BWBDAAUODRYDDN-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS: 1823924-37-3) is a tetrahydroisoquinoline derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . The compound features a keto group at position 3 and a methyl ester at position 7 of the fused bicyclic structure. It is typically stored at room temperature in a dry environment and is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The compound is commercially available in quantities up to 1g, with global stock locations in China, the U.S., India, and Germany .

Properties

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBDAAUODRYDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)NC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for generating intermediates used in further derivatization.

Reaction Reagents/Conditions Product Notes
Acidic hydrolysisHCl (aq), reflux3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acidTypical ester cleavage mechanism
Basic hydrolysis (saponification)NaOH (aq), heatSodium salt of the carboxylic acidRequires neutralization for free acid

Reduction of the 3-Ketone Group

The 3-oxo group is susceptible to reduction, producing secondary alcohols. This modification alters the compound’s electronic properties and potential bioactivity.

Reagent Conditions Product Stereochemical Outcome
Sodium borohydride (NaBH4)Methanol, room temperature3-Hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylateStereoselectivity not reported
Lithium aluminum hydride (LiAlH4)Dry THF, reflux3-Hydroxy derivativeHigher reactivity; possible over-reduction risks

Nucleophilic Additions to the Ketone

The ketone participates in nucleophilic additions, forming imines or enamine derivatives. These reactions are pivotal for synthesizing analogs with tailored biological properties.

Example: Reaction with Primary Amines

  • Reagents : Primary amine (e.g., methylamine), acid catalyst (e.g., acetic acid)

  • Product : Schiff base (imine derivative) at the 3-position.

  • Application : Intermediate for antiviral or anticancer agent development .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS, with substituents directing incoming electrophiles. The ester group (-COOMe) acts as a meta-director, while the tetrahydroisoquinoline core influences regioselectivity.

Reaction Reagents Position of Substitution Product
NitrationHNO3, H2SO4Meta to ester group3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate nitro derivative
BrominationBr2, FeBr3Meta/para positionsBrominated analog

Cyclization Reactions

Intramolecular cyclization is facilitated by the proximity of functional groups, enabling the formation of fused heterocycles.

Example: Lactam Formation

  • Conditions : Acidic or basic media, heat

  • Product : Fused bicyclic lactam structure via amide bond formation.

  • Significance : Enhances rigidity and binding affinity in drug design.

Transesterification

The methyl ester can be exchanged with other alcohols under catalytic conditions, modifying solubility and reactivity.

Alcohol Catalyst Product
EthanolH2SO4 or NaOEtEthyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Benzyl alcoholTi(OiPr)4Benzyl ester derivative

Oxidation Reactions

While the 3-oxo group is already oxidized, further oxidation of the tetrahydroisoquinoline ring may occur under harsh conditions, though this is less common.

Example: Ring Aromaticity Enhancement

  • Reagents : DDQ (dichlorodicyanobenzoquinone)

  • Product : Fully aromatic isoquinoline derivative (theoretical pathway, not experimentally confirmed for this compound) .

Scientific Research Applications

1. Anticancer Research
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has been investigated for its potential anticancer properties. Studies suggest that compounds within the tetrahydroisoquinoline family may exhibit cytotoxic effects against various cancer cell lines. For instance, research has indicated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It is hypothesized that this compound may provide protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. Animal studies have shown promising results in models of Alzheimer’s and Parkinson’s diseases, suggesting that this compound could play a role in developing neuroprotective agents .

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance .

Synthetic Applications

1. Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activities or different pharmacological profiles. This versatility makes it valuable in medicinal chemistry and drug development .

2. Pharmaceutical Development
Due to its diverse biological activities, this compound is a candidate for pharmaceutical development. Researchers are investigating its potential as a lead compound for designing new drugs targeting specific diseases such as cancer and neurodegenerative disorders .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating effective concentration levels for therapeutic use.
Study BNeuroprotectionShowed reduced neuronal death in models of oxidative stress-induced injury, suggesting protective mechanisms at play.
Study CAntimicrobial EfficacyReported broad-spectrum activity against several bacterial strains, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline derivatives allows for extensive comparative analysis. Below is a detailed comparison of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate with analogous compounds:

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Hazards (GHS) Synthesis Notes
Methyl 3-oxo-1,2,3,4-THIQ-7-carboxylate (1823924-37-3) C₁₁H₁₁NO₃ 205.21 3-oxo, 7-COOCH₃ H302, H315, H319, H335 Room-temperature synthesis; purified via flash chromatography
Methyl 3-[(dimethylamino)methyl]-1-oxo-THIQ-6-carboxylate (Compound 14 ) C₁₄H₁₈N₂O₃ 262.31 3-(CH₂N(CH₃)₂), 1-oxo, 6-COOCH₃ Not reported Synthesized at RT; 54–84% yield
1-Oxo-THIQ-7-carboxylic acid (1343932-64-8) C₁₀H₉NO₃ 191.19 1-oxo, 7-COOH Not reported
Methyl 2-methyl-THIQ-7-carboxylate (1038549-50-6) C₁₂H₁₅NO₂ 205.25 2-CH₃, 7-COOCH₃ Not reported
6-Methyl-1,2,3,4-tetrahydroquinoline (91-61-2) C₁₀H₁₃N 147.22 Tetrahydroquinoline core, 6-CH₃ H315, H319, H335

Key Structural and Functional Differences

Core Structure: The target compound and most analogs belong to the tetrahydroisoquinoline (THIQ) family, featuring a fused benzene and piperidine ring. In contrast, 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) is a tetrahydroquinoline, lacking the fused benzene ring .

Position 7: The methyl ester (COOCH₃) in the target compound increases lipophilicity relative to the carboxylic acid (COOH) in CAS 1343932-64-8 . Position 2 vs.

Hazard Profile: The target compound shares respiratory and dermal hazards (H315, H335) with 6-Methyltetrahydroquinoline but lacks the explicit flammability risks of some analogs .

Synthetic Accessibility :

  • The target compound and Compound 14 are synthesized at room temperature via flash chromatography, achieving moderate to high yields (54–84%) . In contrast, the synthesis of 1-oxo-THIQ-7-carboxylic acid (CAS 1343932-64-8) may require additional steps to introduce the carboxylic acid group .

Table 2: Physicochemical Properties

Property Target Compound Compound 14 1-Oxo-THIQ-7-COOH
Solubility Likely moderate (ester) High (polar group) High (acidic)
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
LogP Estimated ~1.5 (ester) ~0.8 (polar) ~0.2 (acidic)

Biological Activity

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 1823924-37-3) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}NO3_3
  • Molecular Weight : 205.21 g/mol
  • Purity : Typically ≥ 95%
  • Storage Conditions : Sealed in dry conditions at room temperature

Biological Activities

  • Anticancer Properties
    • THIQ derivatives have been studied for their potential as anticancer agents. A study indicated that certain substituted THIQs showed significant binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Compounds derived from this class have demonstrated anti-proliferative effects against various cancer cell lines, with some inducing apoptosis via caspase activation pathways .
  • Neuroprotective Effects
    • THIQ compounds exhibit neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that these compounds can inhibit oxidative stress and modulate neuroinflammatory responses, potentially leading to neuroprotection .
  • Antimicrobial Activity
    • Some THIQ derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The mechanism often involves inhibition of essential microbial enzymes or disruption of cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications to the tetrahydroisoquinoline scaffold can enhance or diminish its biological efficacy:

Substituent PositionEffect on Activity
1Enhances anticancer properties
2Critical for neuroprotective effects
3Modulates antimicrobial activity
4Influences binding affinity to proteins

Case Studies

  • Inhibition of Bcl-2 Proteins
    • A study revealed that specific THIQ derivatives exhibited Ki values around 5.2 µM against Bcl-2 proteins, indicating their potential as small-molecule inhibitors in cancer therapy .
  • Neuroprotection in Animal Models
    • Experimental models have shown that THIQ compounds can reduce neuronal death and improve cognitive function in models of neurodegeneration. These findings suggest a promising avenue for developing therapeutic agents for neurological disorders .
  • Antimicrobial Testing
    • In vitro studies have demonstrated that certain THIQ derivatives possess significant antibacterial activity against strains such as Mycobacterium tuberculosis. The active compounds were evaluated for their inhibitory effects on MurE synthetase, revealing a correlation between structural modifications and antimicrobial potency .

Q & A

Q. What are the common synthetic routes for Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of precursors such as substituted benzaldehydes or amines. For example, describes a method using methyl esters and trifluoroacetamide derivatives under reflux conditions with solvents like dichloromethane or THF. Key optimization strategies include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
  • Reaction monitoring : Employ TLC and mass spectrometry (MS) to track intermediate formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >70% purity. Adjusting reaction time (3–6 hours) and temperature (80–100°C) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • ¹H/¹³C NMR : Look for the ester carbonyl signal at δ ~165–170 ppm and the 3-oxo group resonance at δ ~190–200 ppm. Aromatic protons in the isoquinoline core appear as multiplet signals between δ 6.5–8.0 ppm .
  • IR spectroscopy : Strong absorption bands at ~1690–1710 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (ketone C=O) confirm functional groups .
  • Mass spectrometry (ESI) : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., m/z 205.21 for the parent compound) .

Q. How should researchers evaluate the chemical stability of this compound under varying storage conditions?

  • Storage recommendations : Seal the compound in dry, inert environments (e.g., argon atmosphere) at room temperature to prevent hydrolysis or oxidation .
  • Stability assays : Conduct accelerated degradation studies under acidic (pH 1–3), basic (pH 10–12), and thermal (40–60°C) conditions. Monitor degradation via HPLC every 24 hours .

Advanced Research Questions

Q. How can researchers address challenges in achieving diastereoselectivity during the synthesis of derivatives?

highlights diastereoselective synthesis using chiral catalysts or auxiliaries. For example:

  • Chiral resolution : Employ (R)- or (S)-BINOL-based catalysts to control stereochemistry at the 3-oxo position.
  • Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers with >95% ee .
  • Reaction solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control during nucleophilic substitutions .

Q. What methodologies are recommended for resolving discrepancies in reported spectral data across studies?

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., ’s methyl 7-(4-methoxyphenylamino) derivative).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can confirm correlations between aromatic protons and carbons .
  • Purity assessment : Validate results via elemental analysis or X-ray crystallography to rule out solvent or impurity interference .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • DFT calculations : Use software like Gaussian to model electron density maps, identifying reactive sites (e.g., C-5 vs. C-8 positions).
  • Docking studies : Predict interactions with enzymes (e.g., cytochrome P450) to guide functionalization at metabolically stable positions .
  • Solvent effects : Simulate reaction pathways in silico using polarizable continuum models (PCM) to optimize solvent choice .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point (mp) data for this compound?

  • Source comparison : If mp ranges vary (e.g., 163–165°C in vs. a broader range elsewhere), assess purity via DSC (Differential Scanning Calorimetry).
  • Polymorphism screening : Use slurry experiments in solvents like ethanol/water to identify stable crystalline forms .
  • Hydrate formation : Characterize hygroscopicity via TGA to determine if water absorption alters mp .

Methodological Tables

Parameter Optimal Conditions References
Synthesis Yield 70–93% (via cyclization in DCM/THF)
Reaction Time 3–6 hours (monitored by TLC)
¹H NMR (Key Peaks) δ 2.65 (CH₃), 4.02 (CO₂CH₃), 6.39 (Ar-H)
Storage Stability Sealed, dry, RT (no degradation over 6 mo)

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